molecular formula CF4N2 B096885 Diaziridine, tetrafluoro- CAS No. 17224-09-8

Diaziridine, tetrafluoro-

Katalognummer B096885
CAS-Nummer: 17224-09-8
Molekulargewicht: 116.018 g/mol
InChI-Schlüssel: GYVBIRZKBSLKBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diaziridine, tetrafluoro- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a diazirine derivative that contains four fluorine atoms, which make it highly reactive and useful for a variety of applications.

Wirkmechanismus

The mechanism of action of Diaziridine, tetrafluoro- involves its highly reactive nature. When exposed to ultraviolet light, the compound undergoes a photochemical reaction that results in the formation of a highly reactive carbene intermediate. This intermediate can then react with nearby biomolecules, leading to the formation of covalent bonds and the labeling of the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Diaziridine, tetrafluoro- depend on the specific application and target molecule. In general, the compound can be used to study protein-protein interactions, protein-DNA interactions, and other molecular interactions that play important roles in biological systems. Additionally, Diaziridine, tetrafluoro- has been shown to have anticancer properties and may be useful in the development of new cancer therapies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Diaziridine, tetrafluoro- is its high reactivity, which allows for efficient labeling of target molecules. Additionally, the compound is relatively easy to synthesize and purify, making it accessible for use in a variety of lab settings. However, one limitation of Diaziridine, tetrafluoro- is its potential toxicity, which requires careful handling and disposal.

Zukünftige Richtungen

There are many potential future directions for the use of Diaziridine, tetrafluoro- in scientific research. One area of interest is the development of new photoaffinity labeling techniques that utilize this compound. Additionally, Diaziridine, tetrafluoro- may be useful in the development of new therapies for neurological disorders and other diseases. Further research is needed to fully understand the potential applications and limitations of this compound.

Synthesemethoden

The synthesis method of Diaziridine, tetrafluoro- involves the reaction of tetrafluoroethylene with diaziridine in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

Diaziridine, tetrafluoro- has been extensively used in scientific research as a photoaffinity labeling agent. This compound can be used to label proteins and other biomolecules, allowing researchers to study their interactions and functions in biological systems. Additionally, Diaziridine, tetrafluoro- has been used in the development of new drugs and therapies for various diseases, including cancer and neurological disorders.

Eigenschaften

CAS-Nummer

17224-09-8

Molekularformel

CF4N2

Molekulargewicht

116.018 g/mol

IUPAC-Name

1,2,3,3-tetrafluorodiaziridine

InChI

InChI=1S/CF4N2/c2-1(3)6(4)7(1)5

InChI-Schlüssel

GYVBIRZKBSLKBA-UHFFFAOYSA-N

SMILES

C1(N(N1F)F)(F)F

Kanonische SMILES

C1(N(N1F)F)(F)F

Synonyme

Tetrafluorodiaziridine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.